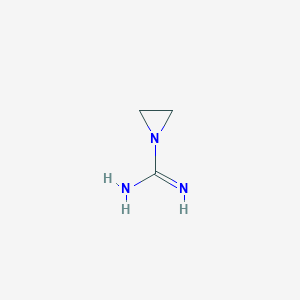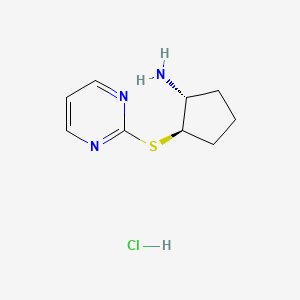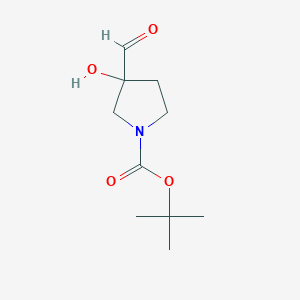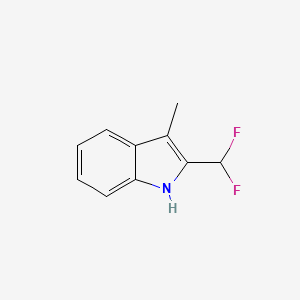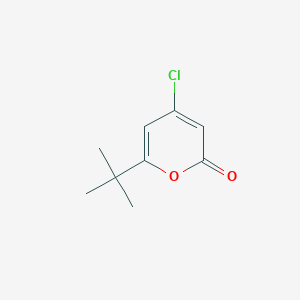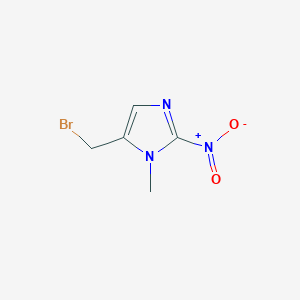
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group, a methyl group, and a nitro group attached to the imidazole ring. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-nitroimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl4).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Reduction: 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole.
Oxidation: this compound carboxylic acid or aldehyde.
Scientific Research Applications
5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers. .
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole depends on its specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of DNA replication, or modification of protein function. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
- 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(fluoromethyl)-1-methyl-2-nitro-1H-imidazole
- 5-(iodomethyl)-1-methyl-2-nitro-1H-imidazole
Comparison: 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects. This can influence the compound’s reactivity, selectivity, and biological activity. Additionally, the bromomethyl group can undergo specific reactions that are not feasible with other halomethyl groups, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6BrN3O2 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3 |
InChI Key |
BQAPMRHAUAEUJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


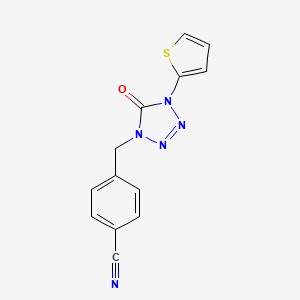


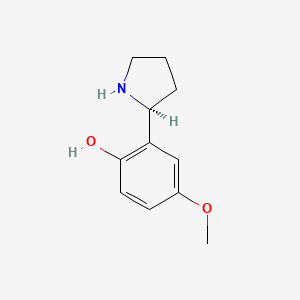
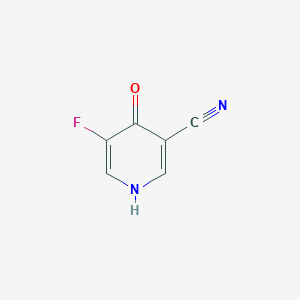
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
